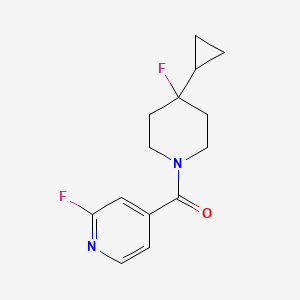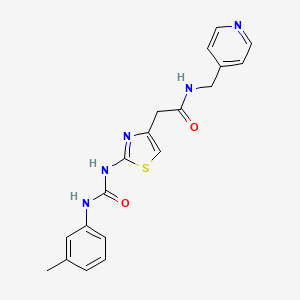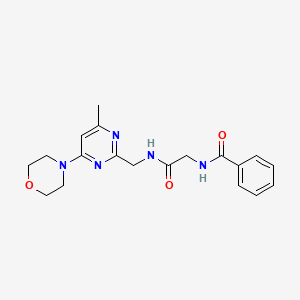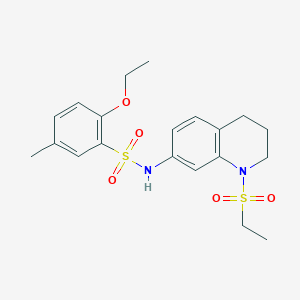
Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate involves multiple steps, including condensation, cyclization, and functionalization reactions. For instance, derivatives of 2-amino-3-cyan-4,5-dihydrofurans dimerize and trimerize upon heating in formamide to form complex structures with furan and pyrimidine rings (Wamhoff et al., 1985).
Molecular Structure Analysis
The molecular structure of related compounds can be complex, featuring multiple heterocyclic rings and functional groups. X-ray crystallography and NMR spectroscopy are commonly used to elucidate these structures. For example, a study detailed the structure of a compound with a similar heterocyclic framework, revealing the intricacies of its 3D conformation and bonding patterns (Carroll et al., 1988).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, including dimerization, trimerization, and reactions with nucleophilic reagents. These reactions are crucial for building complex molecular architectures and for the synthesis of derivatives with potential biological activities. The reactivity is influenced by the presence of multiple reactive sites, such as amino groups, cyano groups, and ester functionalities (Yamagata et al., 1994).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are determined by their molecular frameworks and functional groups. The properties are critical for understanding the compound's behavior in different environments and applications. For example, crystallographic studies provide insights into the molecular arrangements and stability of the compounds under various conditions (Ji, 2006).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing transformations, are central to the utility of these compounds. Their interactions with nucleophiles, electrophiles, and other reagents open avenues for the synthesis of a wide array of derivatives, offering opportunities for exploring new biological activities and applications. The presence of furan and pyrimidine rings contributes to a rich chemistry, enabling the exploration of diverse synthetic pathways and reactions (Gabriele et al., 2012).
Applications De Recherche Scientifique
Antiprotozoal Agents :
- A compound structurally similar to the specified chemical, namely 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrated strong DNA affinities and exhibited potent in vitro activity against T. b. rhodesiense and P. falciparum, making it a potential antiprotozoal agent (Ismail et al., 2004).
Antiallergic Compounds :
- In another study, a series of compounds including 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides were synthesized and found to have potent antiallergic activity, demonstrating significant inhibition of serotonin, histamine, and bradykinin (Georgiev et al., 1987).
Antimicrobial Activity :
- Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes, synthesized using a process similar to that of the specified compound, showed promising antimicrobial activity (Arora et al., 2013).
Antibacterial and Antimycobacterial Agents :
- N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones were synthesized and found to have significant antibacterial and antimycobacterial activity, indicating their potential as antimicrobial agents (Chambhare et al., 2003).
HIV Integrase Inhibitors :
- Compounds including N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, related to the chemical , have been evaluated as potential HIV integrase inhibitors, showing promise in drug-discovery programs (Monteagudo et al., 2007).
Antibacterial, Antifungal, and Anti-Tubercular Agents :
- A series of 5-substitued-3-(5-(4-(furan-2-yl)-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-ylimino)indolin-2-one derivatives were synthesized and screened for their antibacterial, antifungal, and anti-tubercular activity (Akhaja & Raval, 2012).
Propriétés
IUPAC Name |
methyl 2-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-3-8(13(21)22-2)24-14-17-10(15)9(12(20)18-14)16-11(19)7-5-4-6-23-7/h4-6,8H,3H2,1-2H3,(H,16,19)(H3,15,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVJYJDSYXVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)
![1-(Chloromethyl)-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2497728.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)


![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)
![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)